

# Application Note: Gatifloxacin N-Oxide as a Reference Material for Quality Control

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## Compound of Interest

Compound Name: Gatifloxacin N-Oxide

CAS No.: 1798008-43-1

Cat. No.: B601366

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## Abstract

This comprehensive guide details the critical role and application of **Gatifloxacin N-oxide** as a reference material in the quality control (QC) of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1] As a potential impurity and degradation product, the accurate identification and quantification of **Gatifloxacin N-oxide** are paramount to ensuring the safety, efficacy, and regulatory compliance of Gatifloxacin drug substances and products.[2] This document provides an in-depth overview of its physicochemical properties, followed by a detailed, field-proven, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for its precise quantification. The methodologies described herein are designed to be self-validating, aligning with the principles of scientific integrity and international regulatory standards such as those from the International Council for Harmonisation (ICH).

## Introduction: The Imperative of Impurity Profiling in Gatifloxacin

Gatifloxacin is a broad-spectrum 8-methoxy fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Its efficacy is well-established against a wide range of Gram-positive and Gram-negative bacteria.[1] The manufacturing process, storage, and formulation of Gatifloxacin can, however, lead to the formation of related substances, including process-related impurities and degradation products.[2] **Gatifloxacin N-oxide** is a prominent example of such a compound, often arising from oxidative conditions.

Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. The presence of impurities, even in minute quantities, can potentially impact the drug's safety and therapeutic efficacy. Therefore, a robust analytical program for impurity profiling is not merely a regulatory hurdle but a scientific necessity. High-purity, well-characterized reference materials are the cornerstone of such programs, enabling the accurate identification and quantification of impurities. **Gatifloxacin N-oxide** reference material serves this vital function in the quality control of Gatifloxacin.[3]

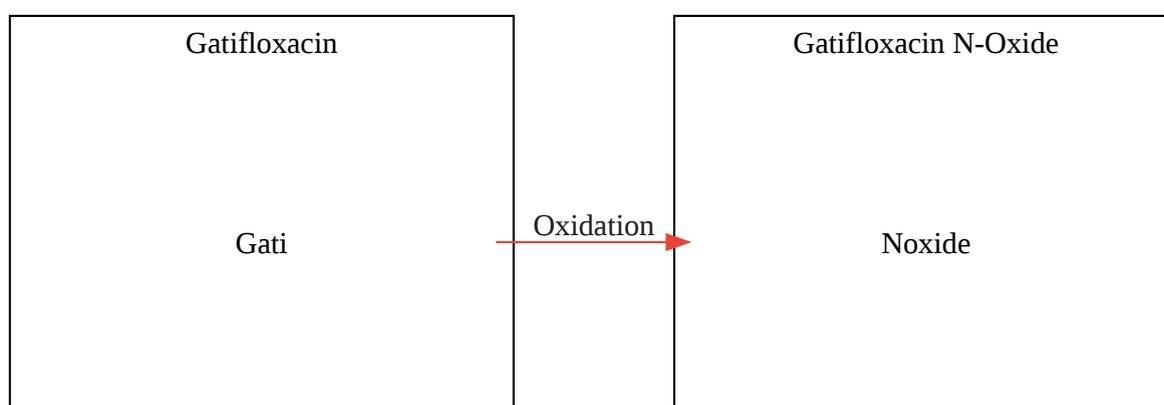
## Physicochemical Characterization of Gatifloxacin N-Oxide

A thorough understanding of the reference material's properties is fundamental to its correct use. Key physicochemical data for Gatifloxacin and its N-oxide derivative are summarized below.

### Chemical Structures

The structural relationship between Gatifloxacin and **Gatifloxacin N-oxide** is the oxidation of one of the nitrogen atoms on the piperazine ring.

Diagram: Chemical Structures of Gatifloxacin and **Gatifloxacin N-Oxide**



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Caption: Oxidation of Gatifloxacin to **Gatifloxacin N-oxide**.

## Key Physicochemical Properties

The properties of the reference material dictate its handling, storage, and the preparation of standard solutions.

Property	Gatifloxacin	Gatifloxacin N-Oxide	Reference(s)
Chemical Name	(±)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid	1-(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinolin-7-yl)-3-methylpiperazine 1-oxide	[4]
CAS Number	112811-59-3	1798008-43-1	[5]
Molecular Formula	C <sub>19</sub> H <sub>22</sub> FN <sub>3</sub> O <sub>4</sub>	C <sub>19</sub> H <sub>22</sub> FN <sub>3</sub> O <sub>5</sub>	[5]
Molecular Weight	375.39 g/mol	391.39 g/mol	[5]
Appearance	White to pale yellow crystalline powder	Off-white solid	[6]
Solubility	Sparingly soluble in aqueous buffers; Soluble in DMSO and DMF.[7]	Soluble in Methanol-DMSO mixtures.[5][6]	
Storage	Controlled room temperature	2-8°C	[5][6]

## Application: Stability-Indicating HPLC Method for QC

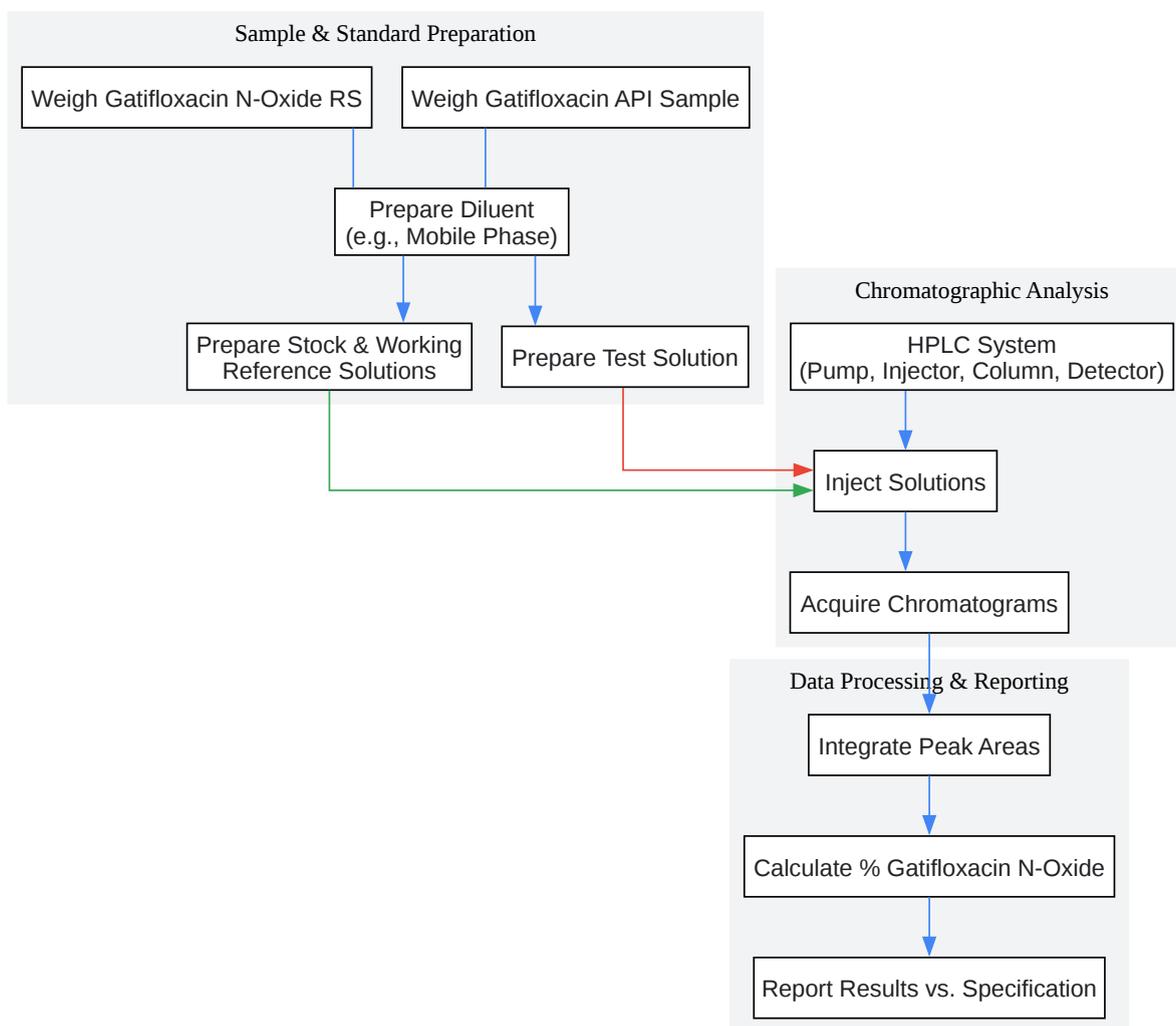
The following protocol describes a robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of **Gatifloxacin N-oxide** in Gatifloxacin drug substance. The term "stability-indicating" signifies that the method can

accurately measure the drug substance in the presence of its degradation products, including the N-oxide.[3][8][9]

## Principle and Causality of Method Choices

This method employs a C8 stationary phase, which provides excellent resolution for polar and non-polar compounds. The mobile phase consists of a phosphate buffer and an organic modifier (methanol). The buffer controls the pH, ensuring consistent ionization of the acidic and basic moieties in both Gatifloxacin and its N-oxide, which is critical for reproducible retention times. The organic modifier is adjusted to achieve optimal separation and elution. A detection wavelength of 254 nm is chosen as it provides adequate sensitivity for both the parent drug and its related substances.[3][8]

Diagram: HPLC Workflow for **Gatifloxacin N-Oxide** Quantification



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Caption: Standard workflow for HPLC analysis of impurities.

## Materials and Reagents

- **Gatifloxacin N-Oxide** Reference Standard (RS)
- Gatifloxacin API (Test Sample)
- Potassium Dihydrogen Phosphate (KH<sub>2</sub>PO<sub>4</sub>), HPLC grade
- Orthophosphoric Acid, HPLC grade
- Methanol, HPLC grade
- Water, HPLC grade or purified water

## Chromatographic Conditions

Parameter	Condition
Column	BDS Hypersil C8, 250 x 4.6 mm, 5 µm particle size[3][8]
Mobile Phase	20 mM Phosphate Buffer (pH 3.0) : Methanol (30:70 v/v)[3][8]
Flow Rate	1.0 mL/min
Detection	UV at 254 nm[3][8]
Column Temperature	30°C
Injection Volume	20 µL
Run Time	Sufficient to elute all components (e.g., 20 minutes)

## Preparation of Solutions

- Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH<sub>2</sub>PO<sub>4</sub> in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

- Mobile Phase: Mix the Phosphate Buffer and Methanol in a 30:70 (v/v) ratio. Degas before use.
- Diluent: Use the Mobile Phase as the diluent.
- **Gatifloxacin N-Oxide** Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of **Gatifloxacin N-Oxide** RS into a 100 mL volumetric flask. Add a small amount of methanol to dissolve, then dilute to volume with the diluent.
- Standard Solution (approx. 1.0 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent. This concentration is typically representative of a 0.1% impurity level relative to a 1 mg/mL test solution.
- Test Solution (approx. 1.0 mg/mL): Accurately weigh about 50 mg of Gatifloxacin API into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

## System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a self-validating step.

- Inject the diluent (blank) to ensure no interfering peaks are present.
- Make five replicate injections of the Standard Solution (1.0 µg/mL).
- Calculate the Relative Standard Deviation (RSD) of the peak areas for the **Gatifloxacin N-oxide** peak.

SST Parameter	Acceptance Criteria	Rationale
Tailing Factor	Not more than 2.0	Ensures peak symmetry for accurate integration.
Theoretical Plates	Not less than 2000	Demonstrates column efficiency and separation power.
%RSD of Peak Areas	Not more than 5.0%	Confirms the precision of the injection and detection system.

## Analytical Procedure

- Inject the diluent, Standard Solution, and Test Solution into the chromatograph.
- Record the chromatograms and integrate the peak areas.
- Identify the **Gatifloxacin N-oxide** peak in the Test Solution chromatogram by comparing its retention time with that of the Standard Solution.

## Calculation

Calculate the percentage of **Gatifloxacin N-oxide** in the Gatifloxacin API sample using the following formula:

$$\% \text{ Gatifloxacin N-oxide} = (AT / AS) * (CS / CT) * P * 100$$

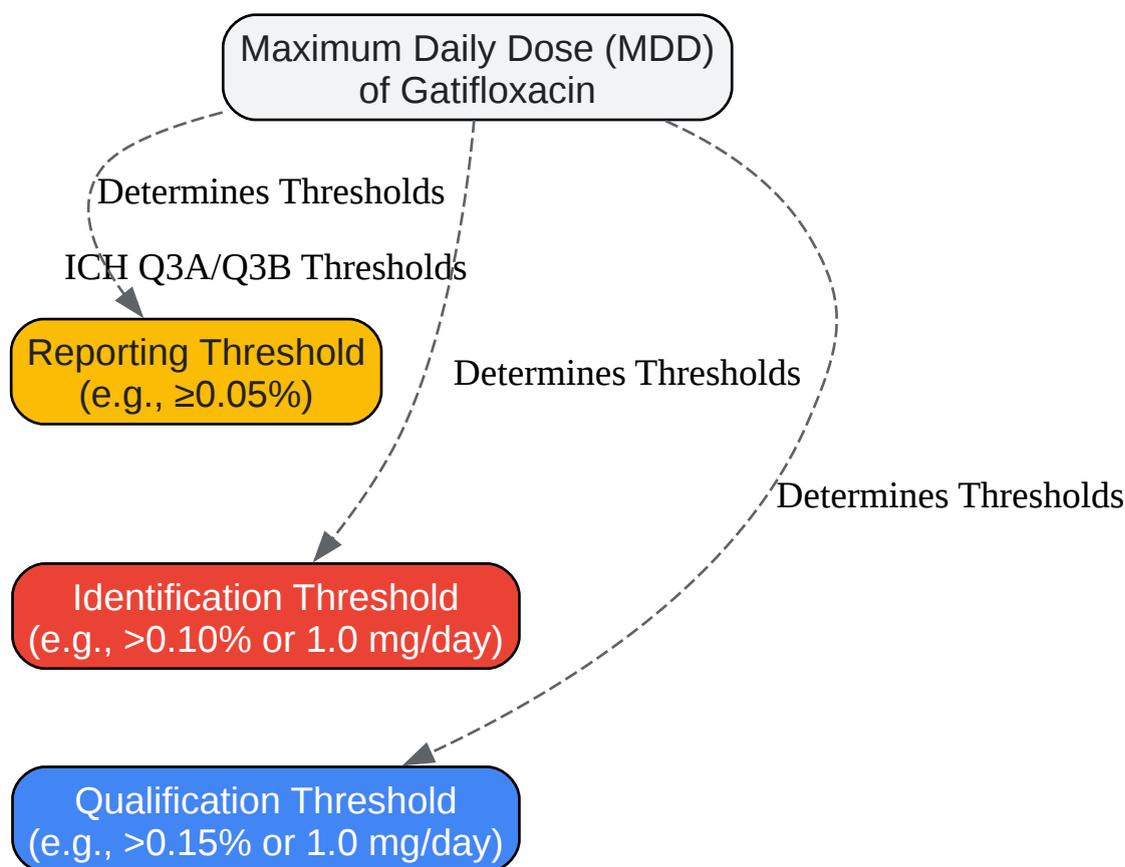
Where:

- AT = Peak area of **Gatifloxacin N-oxide** in the Test Solution
- AS = Average peak area of **Gatifloxacin N-oxide** in the Standard Solution
- CS = Concentration of **Gatifloxacin N-oxide** in the Standard Solution (mg/mL)
- CT = Concentration of Gatifloxacin in the Test Solution (mg/mL)
- P = Purity of the **Gatifloxacin N-Oxide** Reference Standard (as a decimal)

## Establishing Trustworthy QC Limits

The acceptance criteria for **Gatifloxacin N-oxide** are not explicitly defined in major pharmacopeias as a specific named impurity. Therefore, the limits must be established and justified based on ICH guidelines for impurities in new drug substances (ICH Q3A).[2] These guidelines provide a framework based on the maximum daily dose (MDD) of the drug.

Diagram: ICH Thresholds for Impurities



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## Sources

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